molecular formula C5H9NO3 B594783 2-Amino-2-(oxetan-3-YL)acetic acid CAS No. 1270019-87-8

2-Amino-2-(oxetan-3-YL)acetic acid

Cat. No. B594783
M. Wt: 131.131
InChI Key: RMQBFQWTJJLVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-2-(oxetan-3-YL)acetic acid” is a chemical compound with the molecular formula C5H9NO3 . It has a molecular weight of 131.13 . The compound is typically stored in a refrigerator and appears as a white to off-white powder or crystals .


Molecular Structure Analysis

The InChI code for “2-Amino-2-(oxetan-3-YL)acetic acid” is 1S/C5H9NO3/c6-4 (5 (7)8)3-1-9-2-3/h3-4H,1-2,6H2, (H,7,8) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“2-Amino-2-(oxetan-3-YL)acetic acid” has a molecular weight of 131.13 g/mol . It is a white to off-white powder or crystals . The compound is typically stored in a refrigerator .

Scientific Research Applications

Crystal Structure Analysis

The compound is utilized in crystal structure analysis, as demonstrated by its involvement in the study of the crystal structure of various compounds, which helps in understanding the molecular arrangement and interactions within the crystal lattice. This is crucial for the development of new materials and the understanding of their properties (Hyunjin Park et al., 2016).

Synthesis of Spirocycles

2-Amino-2-(oxetan-3-yl)acetic acid plays a significant role in the synthesis of oxetane/azetidine containing spirocycles. These spirocycles are synthesized through silver-catalyzed 1,3-dipolar cycloaddition reactions, showcasing the compound's importance in facilitating complex chemical reactions leading to the formation of novel molecular structures with potential applications in various fields (Benjamin T Jones et al., 2016).

Development of Saturated Heterocycles

The compound is also involved in the synthesis of diverse saturated heterocycles. It acts as a precursor in addition reactions with trifluoroborates, leading to the formation of spiro and fused heterocycles. This highlights its role in the synthesis of complex organic molecules, which could have various pharmaceutical and industrial applications (Patrick B Brady & Erick M Carreira, 2015).

Peptide Foldamer Construction

In peptide research, 2-Amino-2-(oxetan-3-yl)acetic acid contributes to the construction of beta-pseudopeptide foldamers. These foldamers have potential applications in drug design and molecular recognition, showcasing the compound's significance in the development of new biologically active molecules (Gianluigi Luppi et al., 2004).

Corrosion Inhibition Studies

The compound's derivatives are studied for their corrosion inhibition properties. Understanding the interaction of these compounds with metal surfaces can lead to the development of more effective corrosion inhibitors, essential for extending the life of metal components in various industries (S. Kaya et al., 2016).

properties

IUPAC Name

2-amino-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBFQWTJJLVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(oxetan-3-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.